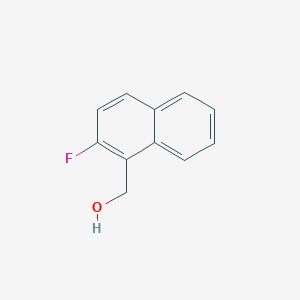
2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Quinoline and Pyridine Moieties: The quinoline and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Final Coupling and Functionalization: The final step involves coupling the piperidine ring with the quinoline-pyridine moiety and introducing the propan-2-ol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinoline ring.
Reduction: Reduction reactions can occur at the quinoline and pyridine rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline and dihydropyridine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3-Chloro-5-(6,7-Dimethoxyquinolin-4-yl)pyridin-2-yl)piperidin-4-yl)propan-2-ol
- 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)ethanol
Uniqueness
The uniqueness of 2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[1-[5-(6,7-dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl]piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C25H31N3O3/c1-16-12-17(15-27-24(16)28-10-7-18(8-11-28)25(2,3)29)19-6-9-26-21-14-23(31-5)22(30-4)13-20(19)21/h6,9,12-15,18,29H,7-8,10-11H2,1-5H3 |
InChI Key |
QDUQCAJNSFRWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(CC2)C(C)(C)O)C3=C4C=C(C(=CC4=NC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)


![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)




